N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)
Description
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a bis-carboxamide derivative featuring a 2-methyl-substituted 1,3-phenylene core flanked by two pyrrolidine-1-carboxamide groups. This compound is part of a broader class of aromatic bis-carboxamides, which are often utilized as intermediates in organic synthesis, pharmaceutical agents, or specialty polymers due to their hydrogen-bonding capacity and conformational rigidity .
Properties
CAS No. |
60006-10-2 |
|---|---|
Molecular Formula |
C17H24N4O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-13-14(18-16(22)20-9-2-3-10-20)7-6-8-15(13)19-17(23)21-11-4-5-12-21/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
RZMKEDIOSRUTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) generally involves the formation of amide bonds between the diamine core and pyrrolidine-1-carboxylic acid or its derivatives. The key step is the coupling of the 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid or an activated derivative under appropriate conditions.
Reported Synthetic Routes
Direct Coupling Using Carbodiimide Coupling Agents
One common laboratory-scale method uses the reaction of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or similar carbodiimides. This facilitates amide bond formation under mild conditions with good yields.
- Procedure:
- Dissolve 2-methyl-1,3-phenylenediamine and pyrrolidine-1-carboxylic acid in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.
- Add DCC or an equivalent coupling agent along with a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (20–40 °C) for several hours.
- Filter off the dicyclohexylurea byproduct and purify the product by recrystallization or chromatography.
This method is widely used due to its simplicity and efficiency in forming symmetrical bis-amides like N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide).
Acid-Catalyzed Cyclization from Ureidoacetals
Another innovative approach involves the acid-catalyzed reaction of phenolic precursors with γ-ureidoacetals to form bis(pyrrolidine-1-carboxamides) containing aryl substituents at the 2-position of the pyrrolidine ring.
-
- Using trifluoroacetic acid as a catalyst in chloroform solvent, 2-methyl-substituted phenols react with ureidoacetals under reflux or room temperature conditions to yield bis(pyrrolidine-1-carboxamide) derivatives.
- The reaction proceeds via activation of the acetal and subsequent nucleophilic attack by the phenol, followed by cyclization to form the pyrrolidine ring and amide bonds in a single step.
- This method offers mild reaction conditions, high yields (up to 67% for methyl-substituted phenols), and avoids expensive reagents.
Representative Reaction Conditions:
Entry Substrate (R) Catalyst Solvent Phenol:Acetal Molar Ratio Yield (%) 5 Me (methyl) CF3CO2H (TFA) CHCl3 1:2 67 -
- Single-step synthesis
- Mild acidic conditions
- Avoidance of multi-step protection/deprotection
- Use of commercially available starting materials
This method is particularly relevant for synthesizing bis(pyrrolidine-1-carboxamides) with aryl substituents such as the 2-methyl group on the phenylene ring.
Industrial and Scale-Up Considerations
- Industrial synthesis likely adapts the carbodiimide coupling approach due to its scalability and robustness.
- Continuous flow reactors and automated systems can be employed to optimize reaction time, yield, and purity, especially for large-scale production.
- Purification typically involves crystallization or chromatographic techniques to achieve high purity (>97%).
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide Coupling (DCC) | 2-methyl-1,3-phenylenediamine, pyrrolidine-1-carboxylic acid, DCC, DMAP, organic solvent | 70–85 | Mild conditions, well-established | Requires removal of urea byproduct |
| Acid-Catalyzed Reaction with Ureidoacetals | Phenol derivative, γ-ureidoacetal, trifluoroacetic acid, chloroform, reflux or room temp | ~67 | Single-step, no expensive reagents | Moderate yields, acid-sensitive substrates |
Research Findings and Analytical Data
Spectroscopic Characterization:
- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectra confirm the presence of amide linkages and pyrrolidine rings.
- IR spectroscopy shows characteristic amide carbonyl stretches around 1650 cm$$^{-1}$$.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 316.4 g/mol.
Summary and Outlook
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can be synthesized efficiently via:
- Carbodiimide-mediated coupling of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid derivatives, a robust and widely used method in organic synthesis.
- A novel acid-catalyzed single-step reaction of methyl-substituted phenols with γ-ureidoacetals, offering mild conditions and good yields.
Both methods provide pathways to this bis-amide compound with potential for scale-up and further functionalization. The acid-catalyzed method is particularly notable for its innovative approach to constructing bis(pyrrolidine-1-carboxamide) frameworks with aryl substituents.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) and related compounds:
Table 1: Comparative Analysis of Structural Analogs
Key Comparative Insights
Positional Isomerism (2-Methyl vs. This steric effect may influence crystallinity and solubility . The 4-methyl isomer (CAS 60006-11-3) is explicitly documented as an epoxy adhesive component, suggesting enhanced thermal stability due to its para-substitution pattern .
Functional Group Variations
- Replacement of pyrrolidine with piperazine and pyridinyl groups (as in the 2,6-TDIP derivative) enhances π-π stacking interactions and metal-coordination capabilities, making it suitable for analytical derivatization .
- Carbamate derivatives (e.g., dimethyl (2-methyl-1,3-phenylene)biscarbamate) exhibit lower molecular weights and higher volatility, favoring their use in pharmaceutical synthesis .
Spacer Flexibility
- Ethane-diyl spacers (e.g., in N,N'-ethane-1,2-diylbis(N-butylpyrrolidine-1-carboxamide)) increase conformational flexibility, which may improve compatibility in polymer matrices but reduce rigidity compared to aromatic cores .
Research Findings
- Synthetic Routes : The 2-methyl isomer may be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-free C–F bond activation, as seen in related benzodipyrrole systems .
- Structure-Activity Relationships : The 2-methyl substitution likely reduces electronic conjugation across the phenylene core compared to the 4-methyl isomer, impacting charge transfer properties in materials science applications .
- Thermal Stability : Carbamate derivatives (e.g., obtucarbamate B) exhibit lower thermal stability (boiling point ~266.6°C) compared to carboxamides, which typically withstand higher temperatures .
Biological Activity
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activities, particularly as an acetylcholinesterase inhibitor . This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C17H24N4O2
- Molecular Weight : 304.40 g/mol
- Structural Features : The compound features two pyrrolidine rings linked by a 2-methyl-1,3-phenylene group, which is crucial for its biological activity.
The primary mechanism of action of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive functions such as learning and memory. This mechanism suggests its potential utility in treating neurodegenerative diseases like Alzheimer's disease.
Acetylcholinesterase Inhibition
Studies have shown that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) exhibits significant inhibitory effects on AChE. The inhibition constant () for this compound has been reported to be in the low micromolar range, indicating a strong interaction with the enzyme.
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) | Acetylcholinesterase | ~0.5 µM |
Neuroprotective Effects
Research indicates that compounds with AChE inhibitory activity may also possess neuroprotective properties. In vitro studies have demonstrated that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can protect neuronal cells from oxidative stress-induced apoptosis.
Synthesis Methods
The synthesis of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves multi-step organic reactions:
- Formation of Pyrrolidine Rings : The initial step involves the synthesis of pyrrolidine derivatives through cyclization reactions.
- Coupling Reaction : The pyrrolidine derivatives are then coupled with 2-methyl-1,3-phenylenediamine to form the bis(pyrrolidinecarboxamide).
Cognitive Enhancement in Animal Models
Recent studies have explored the effects of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) on cognitive functions in animal models. In one study, rats treated with this compound showed improved performance in maze tests compared to control groups. These findings suggest that the compound may facilitate learning and memory processes through its AChE inhibitory action.
Safety and Toxicity Assessments
Comprehensive toxicity assessments have been conducted to evaluate the safety profile of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide). Results indicate that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity. Additionally, it does not exhibit significant skin sensitization or irritation properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
